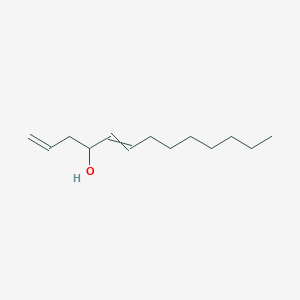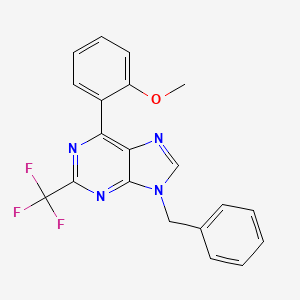![molecular formula C16H11ClO2 B14301196 4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride CAS No. 113576-12-8](/img/structure/B14301196.png)
4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride is an organic compound that belongs to the class of aromatic compounds It features a benzoyl chloride group attached to a benzene ring, which is further substituted with a formylphenyl group through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a substituted benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of a substituted benzene with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Substitution: The benzoyl chloride group can undergo nucleophilic substitution reactions, where nucleophiles replace the chloride ion.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) for bromination, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly employed.
Major Products
Bromination: 4-[2-(4-Bromophenyl)ethenyl]benzoyl chloride
Nitration: 4-[2-(4-Nitrophenyl)ethenyl]benzoyl chloride
Reduction: 4-[2-(4-Hydroxyphenyl)ethenyl]benzoyl chloride
Scientific Research Applications
4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the development of fluorescent probes for biological imaging.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride involves its reactive functional groups. The benzoyl chloride group can form covalent bonds with nucleophiles, making it useful in coupling reactions. The formyl group can participate in various organic transformations, such as condensation reactions, which are essential in synthesizing complex molecules. The ethenyl linkage provides a conjugated system that can enhance the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-Formylphenyl)ethenyl]benzaldehyde: Similar structure but with an aldehyde group instead of a benzoyl chloride group.
4-Phenylbenzyl chloride: Lacks the formyl and ethenyl groups, making it less reactive in certain types of reactions.
4-[2-(4-Nitrophenyl)ethenyl]benzoyl chloride: Contains a nitro group instead of a formyl group, altering its reactivity and applications.
Uniqueness
4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride is unique due to the presence of both a formyl group and a benzoyl chloride group, which provide a combination of reactivity and versatility in organic synthesis. The ethenyl linkage also contributes to its distinct chemical properties, making it suitable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
113576-12-8 |
|---|---|
Molecular Formula |
C16H11ClO2 |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
4-[2-(4-formylphenyl)ethenyl]benzoyl chloride |
InChI |
InChI=1S/C16H11ClO2/c17-16(19)15-9-7-13(8-10-15)2-1-12-3-5-14(11-18)6-4-12/h1-11H |
InChI Key |
GFRHPEFNMNJKDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



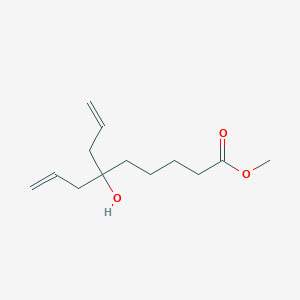
![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
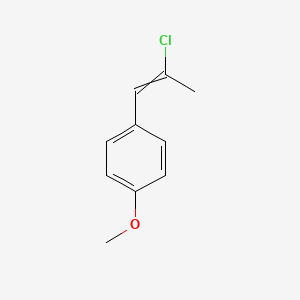

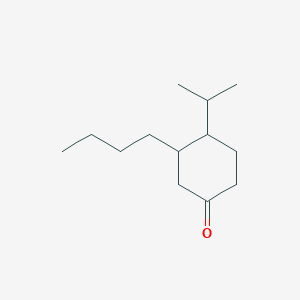
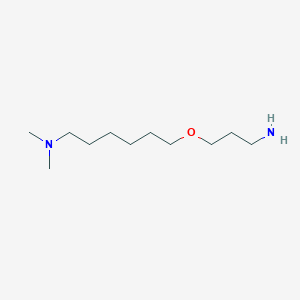
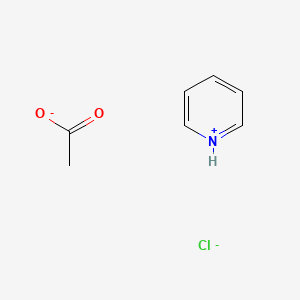
![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
![12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid](/img/structure/B14301166.png)
![{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14301170.png)
